Ribocil-C, specifically the R enantiomer, is a synthetic small molecule that serves as a selective inhibitor of bacterial riboflavin riboswitches. Ribocil-C functions primarily by mimicking flavin mononucleotide, binding to the riboswitches of various Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. This binding inhibits the expression of the ribB gene, crucial for riboflavin biosynthesis, thereby impeding bacterial growth and survival .
Ribocil-C is classified as an antimicrobial agent and is particularly noted for its role in targeting riboswitches—specific RNA structures that regulate gene expression in response to metabolite levels. It has been developed as part of research into novel antibiotics aimed at combating resistant bacterial strains, especially in the context of increasing antibiotic resistance in pathogens .
The synthesis of Ribocil-C involves multiple steps, focusing on the construction of its core structure through various chemical reactions. A notable method includes a two-fragment coupling which utilizes reductive amination between aldehydes and cyclic amines. This approach allows for the introduction of functional groups that enhance the compound's antimicrobial properties .
The synthesis process can be summarized as follows:
The synthetic pathway has been optimized to increase yield and reduce reaction time, demonstrating significant improvements over earlier methods .
Ribocil-C has a molecular formula of and a molecular weight of approximately 419.5 g/mol. The compound features a complex structure characterized by multiple functional groups that facilitate its interaction with riboswitches. The structural arrangement allows for specific binding interactions with the FMN riboswitch, crucial for its mechanism of action .
Ribocil-C undergoes several key reactions during its synthesis:
These reactions are carefully controlled to optimize yield and minimize by-products, ensuring high purity of the final compound .
Ribocil-C exerts its antibacterial effects by binding to the FMN riboswitch, a regulatory RNA element that modulates gene expression in response to intracellular levels of flavin mononucleotide. By mimicking FMN, Ribocil-C effectively inhibits the expression of the ribB gene, disrupting riboflavin biosynthesis .
The binding affinity of Ribocil-C has been quantified, demonstrating significant potency:
This inhibition leads to reduced riboflavin levels within bacterial cells, ultimately resulting in growth arrest due to nutrient deficiency .
Ribocil-C is primarily investigated for its potential applications in:
Its unique mechanism offers promising avenues for developing new antibiotics that can circumvent existing resistance mechanisms found in many pathogenic bacteria .
Riboflavin (vitamin B₂) is an essential precursor of the metabolic cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which drive redox reactions in fundamental bacterial pathways. Bacteria regulate riboflavin biosynthesis and transport via FMN riboswitches—structured non-coding RNA elements in the 5′ untranslated regions (UTRs) of mRNAs. These riboswitches function as natural "off" switches: FMN binding induces conformational changes that terminate transcription or block translation of downstream genes. As FMN riboswitches lack human homologs and control essential metabolic pathways, they represent compelling targets for novel antibiotics. Ribocil-C (R enantiomer) exemplifies a synthetic compound engineered to exploit this mechanism by mimicking FMN binding, thereby disrupting bacterial flavin homeostasis [2] [6].
FMN riboswitches regulate genes critical for bacterial survival through negative feedback loops. When intracellular FMN concentrations exceed a threshold, binding to the riboswitch aptamer domain triggers folding into a terminator helix, halting expression of downstream genes. In Escherichia coli, this represses ribB (encoding 3,4-dihydroxy-2-butanone-4-phosphate synthase) and ribU (a riboflavin transporter). Similarly, in Staphylococcus aureus, FMN riboswitches dually control ribDEAHT (biosynthesis operon) and ribU (transport) [2] [5]. Genetic studies confirm the vulnerability of this pathway: E. coli ΔribA or ΔribB mutants exhibit >3-log reduction in virulence in murine infection models due to riboflavin auxotrophy. This dependency underscores riboflavin biosynthesis as a therapeutically targetable pathway [2] [3].
Table 1: Key Bacterial Genes Regulated by FMN Riboswitches
Bacterial Pathogen | Regulated Genes | Biological Function |
---|---|---|
Escherichia coli | ribB, ribU | Riboflavin biosynthesis and transport |
Staphylococcus aureus | ribDEAHT, ribU | Biosynthesis and uptake |
Pseudomonas aeruginosa | ribE, ribH | Riboflavin pathway enzymes |
The FMN riboswitch aptamer adopts a conserved "butterfly fold" comprising three helical domains (P1, P2, P3) radiating from a central junction. The ligand-binding pocket, formed by this junction, recognizes FMN through:
Ribocil-C (R enantiomer) (CAS: 2177266-81-6) is a synthetic, non-natural ligand mimic that competitively displaces FMN. Crystallography (PDB: 5KX9) reveals its U-shaped conformation inserts into the FMN pocket, forming:
Table 2: Structural Elements of the FMN Riboswitch Binding Pocket
Structural Element | Functional Role | Ligand Interaction |
---|---|---|
Junctional Pockets | Binds isoalloxazine ring | Pi-stacking with G37, G106 |
Conserved Adenine Residues | Forms H-bond network | A48 2′-OH, A99 exocyclic NH₂ |
Divalent Cation Site | Stabilizes phosphate binding | Mg²⁺ coordination of FMN phosphate |
Ribocil-C Binding | Mimics FMN conformation | U-shaped insertion; H-bonds to A48/A99 |
FMN riboswitches are phylogenetically widespread, occurring in >20% of Gram-positive and Gram-negative pathogens. They exhibit high sequence conservation in the ligand-binding core but diverge in peripheral structures, influencing ligand specificity and drug susceptibility:
Modifications like Ribocil-C-PA—engineered with a primary amine to enhance Gram-negative accumulation via eNTRy rules—retain activity against diverse clinical isolates of E. coli and K. pneumoniae, including multidrug-resistant (MDR) strains. This underscores evolutionary conservation as a foundation for broad-spectrum targeting [3] [9].
Table 3: FMN Riboswitch Conservation in Bacterial Pathogens
Bacterial Group | Conservation Level | Ribocil-C Variant Activity |
---|---|---|
Enterobacteriaceae | >90% aptamer identity | Ribocil-C-PA: MIC = 1–4 μg/mL |
Staphylococcus aureus | Dual riboswitch architecture | Inhibits both ribDEAHT and ribU |
Pseudomonas aeruginosa | Divergent peripheral domains | Reduced native Ribocil-C activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7